molecular formula C15H15ClN2O4S B5751742 N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5751742
M. Wt: 354.8 g/mol
InChI Key: JVUHNUSVIURRRK-UHFFFAOYSA-N
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Description

N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide: is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its role in the synthesis of glyburide, a medication used to treat type 2 diabetes . The compound features a complex structure with a chloro-substituted methoxyphenyl group and a sulfamoylphenyl group, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with acetic anhydride and a sulfonyl chloride derivative. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the acetamide bond .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Glyburide works by stimulating the release of insulin from pancreatic beta cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide

Comparison: N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide is unique due to its specific structural features, such as the chloro and methoxy substituents on the phenyl ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

N-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-10(19)17-12-4-6-13(7-5-12)23(20,21)18-14-9-11(16)3-8-15(14)22-2/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHNUSVIURRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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